[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472067
InChI: InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(11-8-9-11)13-7-5-4-6-12(13)17-10-14(19)20/h11-13,17H,4-10H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCC(=O)O
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

CAS No.:

Cat. No.: VC13472067

Molecular Formula: C16H28N2O4

Molecular Weight: 312.40 g/mol

* For research use only. Not for human or veterinary use.

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid -

Specification

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
IUPAC Name 2-[[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(11-8-9-11)13-7-5-4-6-12(13)17-10-14(19)20/h11-13,17H,4-10H2,1-3H3,(H,19,20)
Standard InChI Key KHRQCZBUDWJOIO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCC(=O)O

Introduction

[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a synthetic organic compound with potential applications in pharmaceuticals and chemical research. This compound is identified by the CAS number 1353983-69-3 and has a molecular formula of C16H28N2O4, with a molecular weight of 312.40 g/mol .

Synthesis

The synthesis of [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves multiple steps:

  • Protection of the amine group using a tert-butoxycarbonyl (BOC) group.

  • Coupling of the cyclopropylamine with cyclohexanone derivatives.

  • Introduction of the acetic acid moiety through amide bond formation or carboxylic acid derivatization.

These steps are typically carried out under controlled conditions to ensure regioselectivity and high yields .

Applications

  • Pharmaceutical Research:

    • The compound's structural features suggest potential use as an intermediate in drug synthesis, particularly for compounds requiring steric hindrance or selective reactivity.

  • Chemical Biology:

    • The presence of both hydrophobic (cyclohexyl and cyclopropyl) and hydrophilic (carboxylic acid) groups makes it suitable for studying protein-ligand interactions.

  • Synthetic Chemistry:

    • It serves as a precursor for more complex molecules due to its functional groups.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • Proton (1^1H-NMR) and Carbon (13^13C-NMR) spectra confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as carboxylic acids (C=OC=O) and amines (NHN-H).

  • High-Performance Liquid Chromatography (HPLC):

    • Used for purity analysis and quantification .

Limitations and Future Directions

  • Limitations:

    • Limited data on its pharmacokinetics or toxicity.

    • Stability under physiological conditions needs further exploration.

  • Future Research:

    • Investigating its role as a drug intermediate.

    • Exploring derivatives for enhanced biological activity.

    • Studying its interaction with biomolecules through computational modeling and experimental validation.

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